molecular formula C18H15ClO4S B1218832 Tibeglisene CAS No. 129731-11-9

Tibeglisene

Cat. No.: B1218832
CAS No.: 129731-11-9
M. Wt: 362.8 g/mol
InChI Key: PZCCKADCRMBHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tibeglisene is a chemical compound with the molecular formula C₁₈H₁₅ClO₄S . It is known for its unique structure and potential applications in various scientific fields. The compound has garnered interest due to its distinctive properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tibeglisene involves multiple steps, starting with the preparation of the core structure. The process typically includes the following steps:

    Formation of the Core Structure: The initial step involves the reaction of a chlorinated aromatic compound with a sulfur-containing reagent under controlled conditions to form the core structure.

    Functional Group Modification:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Solvents: Specific catalysts and solvents are employed to enhance reaction efficiency and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tibeglisene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride to convert this compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with substituted functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Tibeglisene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Tibeglisene can be compared with other similar compounds to highlight its uniqueness:

    Thiophene Derivatives: this compound shares structural similarities with thiophene derivatives, which are known for their diverse biological activities.

    Chlorinated Aromatic Compounds: Similar to other chlorinated aromatic compounds, this compound exhibits unique reactivity due to the presence of chlorine atoms.

    Sulfur-Containing Compounds: The sulfur atom in this compound’s structure contributes to its distinct chemical properties compared to other sulfur-containing compounds.

Comparison with Similar Compounds

  • Thiophene
  • Chlorobenzene
  • Sulfur-containing heterocycles

Properties

CAS No.

129731-11-9

Molecular Formula

C18H15ClO4S

Molecular Weight

362.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpent-4-ynoic acid

InChI

InChI=1S/C18H15ClO4S/c1-13-5-11-16(12-6-13)24(22,23)17(18(20)21)4-2-3-14-7-9-15(19)10-8-14/h5-12,17H,4H2,1H3,(H,20,21)

InChI Key

PZCCKADCRMBHIC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O

Key on ui other cas no.

134993-74-1

Synonyms

5-(4-chlorophenyl)-2-((4-methylphenyl)sulfonyl)-4-pentynoic acid
5-CPMPSP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tibeglisene
Reactant of Route 2
Tibeglisene
Reactant of Route 3
Reactant of Route 3
Tibeglisene
Reactant of Route 4
Tibeglisene
Reactant of Route 5
Reactant of Route 5
Tibeglisene
Reactant of Route 6
Reactant of Route 6
Tibeglisene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.